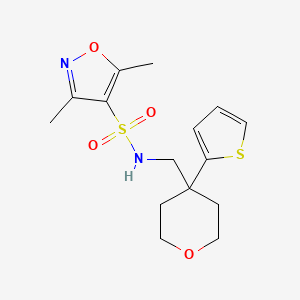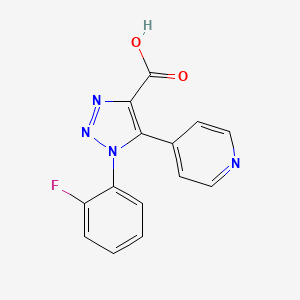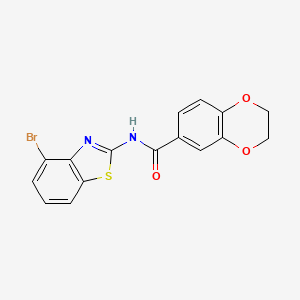
1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, also known as MP-10, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is an inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Applications De Recherche Scientifique
Corrosion Inhibition
- Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated as effective corrosion inhibitors for mild steel in acidic solutions. These compounds show a strong adsorption on the steel surface, forming a protective layer that inhibits corrosion (Mistry et al., 2011).
Structural and Conformational Studies
- Heterocyclic ureas exhibit interesting structural and conformational properties. They can undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. Such structural versatility is significant in designing compounds with specific binding and functional properties (Corbin et al., 2001).
Antiproliferative Action
- N-aryl-N'-phenylureas and thioureas have shown promising antiproliferative action against certain cancer cells. They also inhibit DNA topoisomerases I and II-alpha, indicating potential applications in cancer therapy (Esteves-Souza et al., 2006).
Antibacterial and Anti-HIV Studies
- Certain triazinyl thiourea derivatives have been tested for their antibacterial and anti-HIV activities. These findings suggest potential applications in developing new treatments for infections (Patel et al., 2007).
Anticancer Agents
- Diaryl ureas, including pyridinylmethoxyphenyl urea derivatives, have been evaluated for their antiproliferative activity against various cancer cell lines. These compounds have been identified as potential anticancer agents and BRAF inhibitors (Feng et al., 2020).
Tyrosine Kinase Inhibitors
- Certain naphthyridine-2-ureas are inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), important in cancer treatment (Thompson et al., 2005).
Cotton Tolerance to Herbicides
- Some urea derivatives, like diuron and fluometuron, have been studied for their phytotoxicity to cotton, providing insights into the tolerance mechanisms of plants to certain herbicides (Eshel, 1969).
Allosteric Antagonist Effects
- The effects of urea derivatives on cannabinoid CB1 receptors have been explored, indicating potential applications in treating central nervous system diseases (Wang et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-4-11-19(25-24-13)21-14-5-7-15(8-6-14)22-20(26)23-17-10-9-16(27-2)12-18(17)28-3/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLLFCBGHBXCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-{[(3-chloro-4-fluorophenyl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2457698.png)
![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)


![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2457710.png)
![4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2457711.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2457713.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)
![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)